molecular formula C14H15F3N4O3 B2563088 2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazolidine-1-carboxamide CAS No. 1448063-73-7

2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazolidine-1-carboxamide

Cat. No.: B2563088
CAS No.: 1448063-73-7
M. Wt: 344.294
InChI Key: KWGYUGHOTGSXIO-UHFFFAOYSA-N
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Description

2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H15F3N4O3 and its molecular weight is 344.294. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

The study by Cruz et al. (2004) explores the electrochemical behavior of imidazoline derivatives, highlighting their potential as corrosion inhibitors. Although the specific compound is not directly mentioned, this research provides a foundational understanding of how related imidazoline and imidazolidine derivatives can interact with metal surfaces to prevent corrosion, offering insights into the potential applications of such compounds in protecting industrial materials (Cruz et al., 2004).

Stereoselectivity in Synthetic Chemistry

Ferraz et al. (2007) conducted a computational and experimental study on the stereoselectivity of imidazolidin-4-one formation, employing alpha-aminoamide derivatives. This research is crucial for understanding the chemical behavior and synthetic utility of compounds like "2-oxo-N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)imidazolidine-1-carboxamide" in the creation of bioactive oligopeptides, suggesting its role in medicinal chemistry and drug design (Ferraz et al., 2007).

Polyamides and Intramolecular Hydrogen Bonding

Research by Bouck and Rasmussen (1993) on polyamides derived from imidazoles indicates the significance of intramolecular hydrogen bonding for the stability and solubility of polymers. This study sheds light on the structural and functional characteristics of imidazolidine derivatives, offering potential applications in materials science (Bouck & Rasmussen, 1993).

Antimicrobial Agents

A study by Desai et al. (2011) synthesized derivatives incorporating thiazolidinone and quinazolinone, screening them for antibacterial and antifungal activities. This research points towards the broad antimicrobial potential of structurally complex compounds, including those related to the compound , highlighting their relevance in developing new antimicrobial agents (Desai et al., 2011).

Anticancer Activity

Gaber et al. (2021) aimed to produce new carboxylic acid derivatives with anticancer effects against the breast cancer MCF-7 cell line. This highlights the ongoing research into novel compounds for cancer treatment and the potential role of complex carboxamide derivatives in therapeutic applications (Gaber et al., 2021).

Properties

IUPAC Name

2-oxo-N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]imidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O3/c15-14(16,17)8-19-11(22)7-9-1-3-10(4-2-9)20-13(24)21-6-5-18-12(21)23/h1-4H,5-8H2,(H,18,23)(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYUGHOTGSXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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